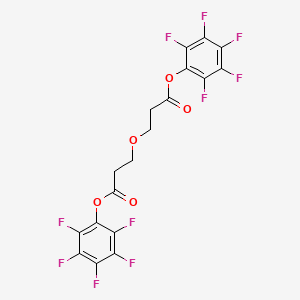

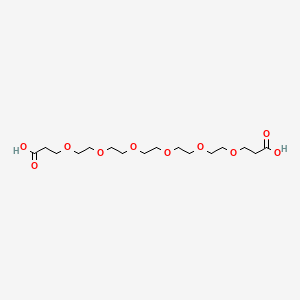

![molecular formula C27H28BrNO3 B606253 1-[3-溴-4-(2-甲基联苯-3-基甲氧基)-苄基]-哌啶-2-羧酸 CAS No. 1675201-90-7](/img/structure/B606253.png)

1-[3-溴-4-(2-甲基联苯-3-基甲氧基)-苄基]-哌啶-2-羧酸

描述

This compound, also known by its CAS Number 1675201-90-7, is a solid substance . It has a molecular weight of 494.43 and its IUPAC name is 1-(3-bromo-4-((2-methyl-[1,1’-biphenyl]-3-yl)methoxy)benzyl)piperidine-2-carboxylic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C27H28BrNO3/c1-19-22(10-7-11-23(19)21-8-3-2-4-9-21)18-32-26-14-13-20(16-24(26)28)17-29-15-6-5-12-25(29)27(30)31/h2-4,7-11,13-14,16,25H,5-6,12,15,17-18H2,1H3,(H,30,31) .Physical And Chemical Properties Analysis

This compound is a solid substance . It should be stored sealed in dry conditions at 2-8°C .科学研究应用

Inhibition of PD-1/PD-L1 Immune Checkpoint Interactions

BMS-8 is a potent small molecule drug that induces homodimerization of PD-L1, thereby inhibiting its binding to PD-1 . This interaction is crucial in cancer immunotherapy. The assay system revealed that BMS-8 inhibited the PD-1/PD-L1 interaction with an IC50 of 7.2 μM .

Development of Small Molecule Drugs

Due to the drawbacks of monoclonal antibodies (mAbs) such as poor tumor penetration and high production costs, small molecule drugs like BMS-8 are being developed . BMS-8 has shown potential in overcoming these challenges .

Improvement of IC50 Value

Scientists have designed and synthesized a small molecule based on the molecular structure of BMS-8 by in silico simulation . They successfully prepared a biphenyl-conjugated bromotyrosine (X) with an IC50 of 1.5 μM, which was about five times improved from BMS-8 .

Amino Acid Conjugation

Amino acid conjugates of X (amino-X) were prepared to elucidate a correlation between the docking modes of the amino-Xs and IC50 values . The results suggested that the displacement of amino-Xs from the BMS-8 in the pocket of PD-L1 homodimer correlated with IC50 values .

Battery Management System (BMS) in Sustainable Transportation

Although not directly related to the chemical compound, the term “BMS-8” is also used in the context of Battery Management Systems (BMS) in sustainable transportation . In this context, BMS plays a vital role in the successful deployment and usage of Electric Vehicles (EVs) .

Cell Therapy Science

BMS is committed to improving cell therapy science and is advancing a robust pipeline of cell therapies . Although this is not directly related to the chemical compound BMS-8, it’s worth noting the broader applications of the term “BMS” in scientific research .

安全和危害

作用机制

Target of Action

BMS-8 primarily targets the PD-1/PD-L1 interaction . The PD-1/PD-L1 pathway is a crucial immune checkpoint that plays a significant role in downregulating the immune system and promoting self-tolerance .

Mode of Action

BMS-8 operates by inhibiting the interaction between PD-1 and PD-L1 . It binds directly to PD-L1 and induces the formation of PD-L1 homodimers . This dimerization of PD-L1 prevents its interaction with PD-1 .

Biochemical Pathways

The PD-1/PD-L1 pathway is a key component of the immune system. When BMS-8 inhibits this interaction, it affects the immune response, particularly in the context of cancer immunotherapy . The dimerization of PD-L1 induced by BMS-8 suppresses the activation of PD-1, thereby affecting the downstream immune response .

Result of Action

The primary result of BMS-8’s action is the inhibition of the PD-1/PD-L1 interaction , which can enhance the body’s immune response against cancer cells . By preventing PD-L1 from interacting with PD-1, BMS-8 may help to prevent immune evasion by tumor cells .

属性

IUPAC Name |

1-[[3-bromo-4-[(2-methyl-3-phenylphenyl)methoxy]phenyl]methyl]piperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28BrNO3/c1-19-22(10-7-11-23(19)21-8-3-2-4-9-21)18-32-26-14-13-20(16-24(26)28)17-29-15-6-5-12-25(29)27(30)31/h2-4,7-11,13-14,16,25H,5-6,12,15,17-18H2,1H3,(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRXBPPWUGITQLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C2=CC=CC=C2)COC3=C(C=C(C=C3)CN4CCCCC4C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-Bromo-4-(2-methyl-biphenyl-3-ylmethoxy)-benzyl]-piperidine-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does BMS-8 inhibit the PD-1/PD-L1 interaction?

A1: BMS-8 binds to PD-L1 and induces its dimerization, effectively blocking its interaction with PD-1. [ [] ] This prevents the suppression of T cell activation, promoting an anti-tumor immune response. You can see the chemical structure of 1-[3-Bromo-4-(2-methyl-biphenyl-3-ylmethoxy)-benzyl]-piperidine-2-carboxylic acid here:

Q2: What are the downstream effects of BMS-8 mediated PD-L1 dimerization?

A2: Inhibiting the PD-1/PD-L1 interaction with BMS-8 leads to increased T cell activation and proliferation, enhanced cytokine production (such as IFN-γ and TNF-α) [ [] ], and ultimately, improved anti-tumor immunity.

Q3: What is the molecular formula and weight of BMS-8?

A3: While the provided abstracts don't explicitly state the molecular formula and weight of BMS-8, they can be deduced from its chemical name, 1-[3-Bromo-4-(2-methyl-biphenyl-3-ylmethoxy)-benzyl]-piperidine-2-carboxylic acid.

Q4: Is there any spectroscopic data available for BMS-8?

A4: The provided abstracts do not offer specific spectroscopic data for BMS-8.

Q5: How do modifications to the BMS-8 structure affect its inhibitory activity?

A5: Research suggests that the displacement of BMS-8 derivatives from the binding pocket of the PD-L1 dimer correlates with their IC50 values. [ [] ] This means that even small changes to the molecule's structure can significantly impact its ability to inhibit the PD-1/PD-L1 interaction.

Q6: Are there any specific pharmacophore elements that are crucial for BMS-8 activity?

A6: Computational studies, including R-group based quantitative structure-activity relationship (QSAR) analysis and molecular docking, indicate that different attachment points on the core scaffold of BMS-8 and similar inhibitors exhibit preferences for specific pharmacophore elements. [ [] ] Optimizing these interactions is key to enhancing inhibitory activity.

Q7: What is known about the stability of BMS-8 under various conditions?

A7: The provided research abstracts do not discuss the stability of BMS-8 under different conditions or formulation strategies.

Q8: Has BMS-8 shown efficacy in preclinical models?

A8: Yes, a stapled peptide-based PROTAC utilizing BMS-8 as the PD-L1 binding moiety demonstrated superior efficacy compared to BMS-8 alone in reducing PD-L1 levels in human cervical cancer cell lines. [ [] ] This highlights the potential for developing more potent PD-L1 inhibitors based on the BMS-8 scaffold.

Q9: Are there any published clinical trials evaluating BMS-8?

A9: The provided research abstracts do not mention any completed or ongoing clinical trials involving BMS-8.

Q10: What computational tools are being used to study BMS-8 and design more potent derivatives?

A10: Researchers are employing various computational chemistry techniques, including conventional molecular dynamics simulations, metadynamics simulations, and QSAR analysis, to study the binding mechanisms, structure-activity relationships, and potential for structural optimization of BMS-8 and its derivatives. [ [] ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

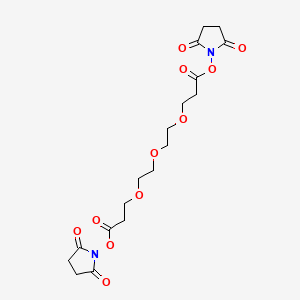

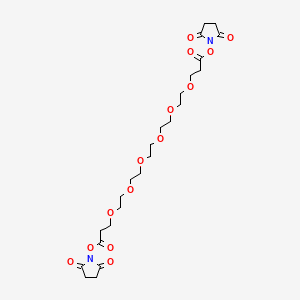

![9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethyl]carbamate](/img/structure/B606171.png)

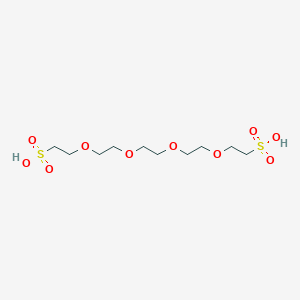

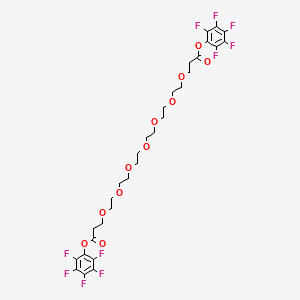

![3-[2-[2-[2-[2-[2-[2-(2-Prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne](/img/structure/B606191.png)